molecular formula C20H16N4O4S B2953055 7-methyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111974-26-5

7-methyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2953055
CAS No.: 1111974-26-5
M. Wt: 408.43
InChI Key: VZAGZIDNRNQDSA-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a methyl group at position 7 and a sulfanyl-linked 3-(4-methylphenyl)-1,2,4-oxadiazole moiety at position 4. Its synthesis likely follows pathways analogous to triazolo quinazoline derivatives, such as those described in , where nucleophilic substitution or coupling reactions are employed to introduce diverse substituents .

Properties

IUPAC Name

7-methyl-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-11-3-5-12(6-4-11)18-22-17(28-23-18)9-29-20-21-14-8-16-15(26-10-27-16)7-13(14)19(25)24(20)2/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAGZIDNRNQDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Synthesis of the quinazolinone core: This involves the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone.

    Introduction of the dioxolo ring: This step may involve the cyclization of a dihydroxy compound with a suitable reagent.

    Coupling of the oxadiazole and quinazolinone units: This can be done using a thiol-based coupling reagent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

7-methyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 7-methyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

    Modulating Receptors: The compound may bind to specific receptors, altering their activity and downstream signaling pathways.

    Interacting with DNA: It may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Core Structure Substituents/Modifications Biological Activity (Inferred) References
7-Methyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-... [1,3]Dioxoloquinazolin-8-one 1,2,4-Oxadiazole, methylphenyl, methyl, sulfanyl Potential kinase inhibition
6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one Triazoloquinazolin-5-one Cinnamoyl, methyl Anticancer (apoptosis induction)
Alkyl 2-(3-substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) acetate Triazoloquinazolin-5-one Alkyl acetate Anti-inflammatory
  • 1,2,4-Oxadiazole vs. Triazole : The oxadiazole group in the target compound may confer greater metabolic resistance compared to triazole-containing analogues, as oxadiazoles are less prone to enzymatic degradation .

Computational Similarity and Activity Prediction

Tools like SimilarityLab () enable rapid identification of structurally similar compounds with documented bioactivities. For instance, analogues with 1,2,4-oxadiazole moieties have been associated with kinase inhibition and antimicrobial activity, suggesting plausible targets for the query compound . QSAR models () further predict that the sulfanyl linkage and dioxolo ring could enhance binding to ATP pockets in kinases, aligning with activities observed in triazoloquinazolines .

Analytical Methods for Comparative Studies

  • Chromatography : Co-elution of structurally similar compounds (e.g., methylphenyl vs. phenyl derivatives) necessitates advanced deconvolution techniques, as highlighted in , to ensure accurate qualitative and quantitative analysis .
  • Stereochemical Analysis: demonstrates the use of NOESY correlations and optical rotation comparisons to resolve configurations in complex heterocycles, a method applicable to verifying the stereochemistry of the target compound .

Research Findings and Implications

  • Synthetic Feasibility: The compound’s synthesis may face challenges in regioselectivity during sulfanyl group introduction, a issue also noted in for triazoloquinazolines .
  • Activity Predictions : Computational models suggest higher target specificity than cinnamoyl derivatives due to the oxadiazole group’s rigidity and hydrogen-bonding capacity .
  • Contradictions : While QSAR models prioritize lipophilicity for activity, excessively hydrophobic substituents (e.g., methylphenyl) might reduce solubility, necessitating formulation optimization .

Biological Activity

7-Methyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound notable for its potential biological activities. Its unique structure incorporates a quinazolinone core and oxadiazole moiety, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound's IUPAC name is this compound. The molecular formula is C20H16N4O4S.

Structural Features

FeatureDescription
Core StructureQuinazolinone
Functional GroupsOxadiazole and dioxolo rings
Sulfanyl GroupEnhances biological interactions

The biological activity of this compound involves several mechanisms:

  • Protein Interaction : The compound can bind to specific proteins or enzymes in biological systems. This interaction may inhibit or activate their functions.
  • Signal Transduction Modulation : It may influence pathways such as Gα12-stimulated SRE.L activity in certain cell lines (e.g., PC3 cells) .
  • Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of anticancer activity. For example:

  • In vitro assays showed that certain derivatives had significant inhibitory effects on the proliferation of HepG2 liver cancer cells with IC50 values ranging from 16.782 µg/mL to 39.667 µg/mL depending on structural modifications .
CompoundIC50 (µg/mL)Remarks
7f16.782Highest anti-proliferative activity
7a20.667Good activity but less than 7f
7d39.667Lowest activity among tested

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound indicates low toxicity levels in preliminary tests. For instance:

  • The hemolytic activity was assessed with results showing low toxicity at approximately 1.19 ± 0.02%, which is significantly lower than the reference standard Triton-X-100 .

Case Studies

  • Study on Hepatocellular Carcinoma : A series of derivatives were synthesized and tested against HepG2 cells. Compound 7f emerged as the most effective with minimal toxicity.
    • Methodology : MTT assays were utilized to evaluate cell viability.
    • Results : All compounds displayed mild to outstanding anti-cancer activity.
  • Molecular Docking Studies : Docking simulations indicated favorable binding affinities for target proteins involved in cancer pathways.

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